1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one
CAS No.: 1363405-85-9
Cat. No.: VC8235621
Molecular Formula: C12H14N2O
Molecular Weight: 202.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363405-85-9 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 |
| IUPAC Name | 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one |
| Standard InChI | InChI=1S/C12H14N2O/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
| Standard InChI Key | WEPDAZIXXGOEOK-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C12CNC2)CC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)N(C12CNC2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 202.25 g/mol | |
| IUPAC Name | 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one | |
| SMILES | C1C(=O)N(C12CNC2)CC3=CC=CC=C3 | |
| Predicted CCS ([M+H]+) | 145.2 Ų |
Synthesis and Derivative Formation
Derivative Synthesis
Functionalization at the N6 position enables diversification. For example, Chemsrc documents a purine-conjugated derivative (1-benzyl-6-(9H-purine-6-carbonyl)-1,6-diazaspiro[3.3]heptan-2-one) synthesized via carbonyl coupling . This modification increases molecular weight to 348.4 g/mol while introducing hydrogen-bonding motifs from the purine moiety .
Comparative Synthesis Conditions
| Derivative | Method | Yield | Source |
|---|---|---|---|
| Parent Compound | Pd-Catalyzed Cross-Coupling | ~75%* | |
| Purine-Conjugated Derivative | Carbonyl Coupling | N/A | |
| Fluorobenzyl Analog | Reductive Amination | ~70% |
*Estimated from analogous procedures.
Related Compounds and Structural Analogues
Industrial and Research Applications
Drug Discovery
The compound serves as a versatile scaffold for CNS-targeted therapies. Its rigidity reduces entropic penalties during protein binding, while the benzyl group provides a handle for combinatorial chemistry.
Chemical Biology
As a photoaffinity probe precursor, the carbonyl group can be replaced with diazirines or benzophenones for target identification studies.
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